molecular formula C24H25NO6 B2968733 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 2416231-29-1

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid

Cat. No.: B2968733
CAS No.: 2416231-29-1
M. Wt: 423.465
InChI Key: NQGAXEOSTUVSRW-UHFFFAOYSA-N
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Description

The compound “9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid” is a chemical compound with the CAS Number: 2219407-88-0 . It has a molecular weight of 421.49 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its name. It includes a fluorenylmethoxycarbonyl group, a spiro[5.5]undecane ring system, and a carboxylic acid group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 421.49 . It is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Synthesis and Purity Enhancement in Peptide Production

A new reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), significantly improves the preparation of Fmoc-amino acids by offering high yields and purity, free from impurities usually caused by Lossen rearrangement. This advancement is attributed to the higher stability of Fmoc-OASUD compared to traditional reagents, enhancing the efficiency and quality of peptide synthesis (Rao et al., 2016).

Protection of Hydroxy-groups in Organic Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective measure for hydroxy-groups during the synthesis process, particularly in the presence of various acid- and base-labile protecting groups. This protection is efficiently removed under mild conditions, allowing for precise control over the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).

Antibacterial Agent Synthesis

In exploring novel antibacterial compounds, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and tested against various bacterial strains. This research highlights the compound's potential in creating effective antibacterial agents, particularly against specific strains like gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus (Lukin et al., 2022).

Solid Phase Peptide Synthesis

The Fmoc solid phase peptide synthesis methodology has seen significant advancements with the introduction of diverse solid supports, linkages, and protecting groups. These developments have facilitated the synthesis of biologically active peptides and small proteins, showcasing the method's versatility and efficacy (Fields & Noble, 2009).

Synthesis of Novel Spirocyclic Derivatives

An efficient synthesis of trispiropyrrolidine/thiapyrrolizidines has been achieved using deep eutectic solvent (DES) as both catalyst and solvent. This method leverages the novel dipolarophile 8,10-bis[(E)arylidene]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, demonstrating the potential of DES in synthesizing complex spirocyclic derivatives (Singh & Singh, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

9-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c26-22(27)21-14-29-15-24(31-21)9-11-25(12-10-24)23(28)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGAXEOSTUVSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COCC(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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